molecular formula C10H19NO3 B2964768 Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate CAS No. 2287237-57-2

Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate

Cat. No. B2964768
CAS RN: 2287237-57-2
M. Wt: 201.266
InChI Key: UAALTDAJCJEELQ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate, also known as tert-butyl (2S,3R)-2-methyl-3-carboxymorpholine, is a chemical compound that is widely used in scientific research. It is a chiral building block that is used for the synthesis of a variety of biologically active compounds.

Mechanism of Action

The mechanism of action of Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S,3R)-2-methylmorpholine-3-carboxylate is not well understood. However, it is believed to act as a nucleophile in chemical reactions, which allows it to form covalent bonds with other molecules. This property makes it particularly useful in the synthesis of peptidomimetics, as it can be used to form stable bonds with amino acids and other building blocks.
Biochemical and Physiological Effects:
Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate does not have any known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

The main advantage of using Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S,3R)-2-methylmorpholine-3-carboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of biologically active compounds, making it a valuable tool for drug discovery and development. However, its main limitation is its cost. Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate is a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S,3R)-2-methylmorpholine-3-carboxylate in scientific research. One area of interest is the development of new peptidomimetics for the treatment of diseases such as cancer and Alzheimer's disease. Another area of interest is the synthesis of new compounds for use in materials science, such as polymers and coatings. Additionally, there is ongoing research into the use of Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S,3R)-2-methylmorpholine-3-carboxylate as a catalyst for chemical reactions, which could have important applications in the field of organic chemistry.

Synthesis Methods

The synthesis of Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S,3R)-2-methylmorpholine-3-carboxylate involves the reaction of Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S)-amino-3-methylbutanoate with ethyl chloroformate in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate is widely used in scientific research as a chiral building block for the synthesis of biologically active compounds. It is particularly useful in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have a wide range of applications in drug discovery and development, as they can be used to target specific biological pathways and processes.

properties

IUPAC Name

tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-8(11-5-6-13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAALTDAJCJEELQ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NCCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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